molecular formula C19H15N3OS B2553699 5-((Naphthalen-1-yloxy)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 142142-73-2

5-((Naphthalen-1-yloxy)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2553699
CAS No.: 142142-73-2
M. Wt: 333.41
InChI Key: MXVHEZOEAAPXQC-UHFFFAOYSA-N
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Description

5-((Naphthalen-1-yloxy)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring substituted with a naphthalen-1-yloxy group and a phenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Naphthalen-1-yloxy)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of Naphthalen-1-yloxy Acetohydrazide: This intermediate is prepared by reacting naphthalen-1-ol with ethyl chloroacetate in the presence of a base, followed by hydrazinolysis.

    Cyclization: The acetohydrazide is then reacted with carbon disulfide in an alkaline medium to form the corresponding 1,3,4-oxadiazole-2-thiol derivative.

    Substitution: The oxadiazole derivative is treated with ethyl chloroacetate to yield the ethyl acetate analogue.

    Formation of Triazole Ring: The final step involves the cyclization of the intermediate with phenylhydrazine to form the desired triazole compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-((Naphthalen-1-yloxy)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The naphthalen-1-yloxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-((Naphthalen-1-yloxy)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-((Naphthalen-1-yloxy)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((Naphthalen-1-yloxy)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a naphthalen-1-yloxy group and a triazole ring makes it a versatile compound for various applications.

Properties

IUPAC Name

3-(naphthalen-1-yloxymethyl)-4-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS/c24-19-21-20-18(22(19)15-9-2-1-3-10-15)13-23-17-12-6-8-14-7-4-5-11-16(14)17/h1-12H,13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXVHEZOEAAPXQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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